isovaleryl-CoA

Catalog No.
S568671
CAS No.
6244-91-3
M.F
C26H44N7O17P3S
M. Wt
851.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
isovaleryl-CoA

CAS Number

6244-91-3

Product Name

isovaleryl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate

Molecular Formula

C26H44N7O17P3S

Molecular Weight

851.7 g/mol

InChI

InChI=1S/C26H44N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,36-37H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1

InChI Key

UYVZIWWBJMYRCD-ZMHDXICWSA-N

SMILES

CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, isovaleryl-, isovaleryl-CoA, isovaleryl-coenzyme A

Canonical SMILES

CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Description

The exact mass of the compound isovaleryl-CoA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Isovaleryl-Coenzyme A is a significant intermediate in the metabolism of branched-chain amino acids, specifically leucine, isoleucine, and valine. It plays a crucial role in the catabolic pathways that convert these amino acids into energy and other metabolites. Structurally, isovaleryl-Coenzyme A is characterized by its branched-chain structure, which is derived from the degradation of leucine. The compound has the chemical formula C5_{5}H9_{9}OCoA_{CoA} and is involved in various enzymatic reactions that facilitate its transformation into other metabolic products.

Isovaleryl-Coenzyme A undergoes several key reactions in metabolic pathways:

  • Dehydrogenation: The enzyme isovaleryl-Coenzyme A dehydrogenase catalyzes the conversion of isovaleryl-Coenzyme A to 3-methylcrotonyl-Coenzyme A. This reaction involves the transfer of electrons to an acceptor molecule, typically involving flavin adenine dinucleotide as a cofactor:
    isovaleryl CoA+acceptor3 methylcrotonyl CoA+reduced acceptor\text{isovaleryl CoA}+\text{acceptor}\rightarrow \text{3 methylcrotonyl CoA}+\text{reduced acceptor}
    This reaction is critical in the context of branched-chain amino acid catabolism .
  • Beta-Oxidation: Isovaleryl-Coenzyme A can also participate in beta-oxidation pathways, contributing to the production of acetyl-Coenzyme A and other intermediates that enter the citric acid cycle for energy production .

Isovaleryl-Coenzyme A can be synthesized through various biochemical pathways:

  • From Leucine: The primary source of isovaleryl-Coenzyme A is the catabolism of leucine, where it is formed as an intermediate during its breakdown.
  • Enzymatic Synthesis: Specific enzymes such as branched-chain amino acid transaminases and acyl-CoA synthetases facilitate its formation from leucine and other substrates by attaching coenzyme A to the acyl group.

Isovaleryl-Coenzyme A has several applications in biochemical research and clinical settings:

  • Metabolic Studies: It serves as a key marker for studying branched-chain amino acid metabolism and related disorders.
  • Pharmacological Research: Understanding its role in drug metabolism, particularly concerning medications like valproic acid, helps elucidate potential side effects and therapeutic mechanisms .
  • Biotechnology: Its derivatives are explored for their potential use in biofuel production and metabolic engineering.

Research indicates that isovaleryl-Coenzyme A interacts with various enzymes involved in amino acid metabolism. For instance:

  • Inhibition Studies: Valproic acid has been shown to inhibit enzymes such as isovaleryl-Coenzyme A dehydrogenase and short branched-chain acyl-CoA dehydrogenase, impacting their activity and altering metabolic pathways involving isovaleryl-Coenzyme A .
  • Kinetic Studies: Investigations into the kinetics of these interactions reveal insights into how changes in substrate concentration affect enzyme activity, which can have implications for metabolic regulation.

Isovaleryl-Coenzyme A shares structural similarities with several other compounds involved in amino acid metabolism. Here are some comparable compounds:

Compound NameStructural CharacteristicsUnique Features
2-Methylbutyryl-CoASimilar branched structureInvolved in leucine catabolism but has different enzymatic pathways .
Isobutyryl-CoAShorter carbon chainPrimarily involved in valine metabolism .
3-Methylcrotonyl-CoADerived from isovaleryl-CoAActs as a key intermediate leading to acetyl-CoA production .
Acetyl-CoAStraight-chain structureCentral metabolite linking carbohydrate and lipid metabolism .

Uniqueness of Isovaleryl-Coenzyme A

Isovaleryl-Coenzyme A's uniqueness lies in its specific role within the branched-chain amino acid degradation pathway. Unlike other similar compounds, it directly participates in reactions leading to energy production from leucine metabolism while being influenced by various pharmacological agents like valproic acid.

XLogP3

-4.3

Wikipedia

Isovaleryl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2024-02-18

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